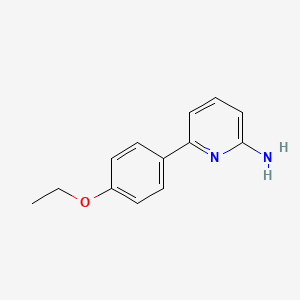
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-(chloromethyl)-3,4-dimethylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the chloromethyl group is replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chloromethyl groups makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the methyl groups.
2-Bromo-1-chloromethylbenzene: Similar structure but different substitution pattern.
1,2-Dibromo-3,4-dimethylbenzene: Similar structure but with two bromine atoms instead of a bromine and a chloromethyl group.
Uniqueness
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
LDXILYIPJRJOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


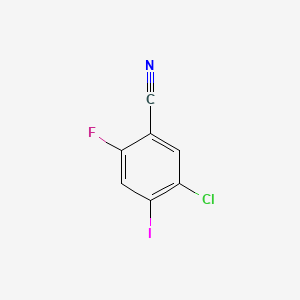
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

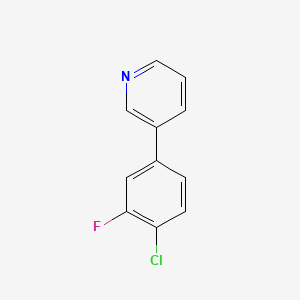
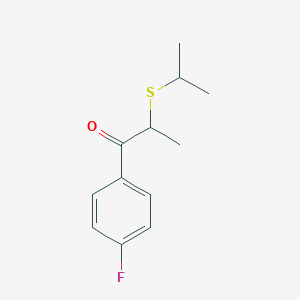
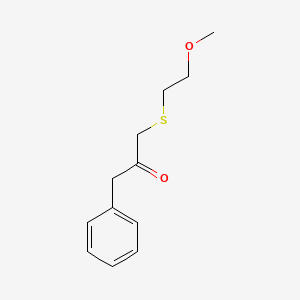
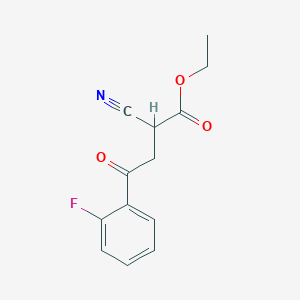


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
